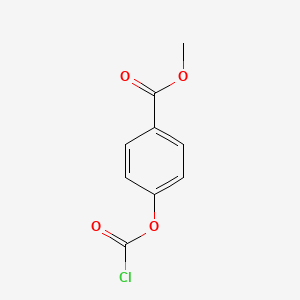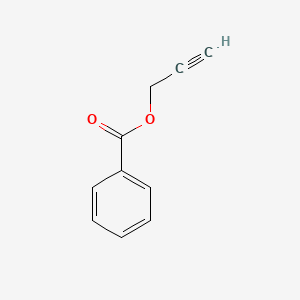
水杨酸丙酯
描述
Propyl salicylate is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 2-Hydroxy-benzoic acid propyl ester and Propyl o-hydroxybenzoate .
Molecular Structure Analysis
The molecular structure of Propyl salicylate includes a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
While specific chemical reactions involving Propyl salicylate are not detailed in the retrieved sources, salicylates in general are known for their keratolytic and anti-inflammatory actions .Physical And Chemical Properties Analysis
Propyl salicylate has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用
Propyl Salicylate: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Applications: Propyl salicylate, also known as propyl 2-hydroxybenzoate, has been studied for its potential in pharmaceutical formulations. It has been evaluated for its effects on modulating stomatal closure in plant models such as Arabidopsis thaliana, which can have implications for understanding plant physiology and development of agricultural chemicals . Additionally, its ester form, l-valine propyl ester salicylate, has been synthesized and characterized for potential use in drug formulations .
Cosmetic Applications: In the cosmetic industry, propyl salicylate may be utilized due to its antimicrobial properties. Parabens, including propyl paraben which shares a similar structure to propyl salicylate, are widely used as preservatives in cosmetics to prevent microbial growth . The safety and efficacy of such compounds are continually assessed to ensure consumer safety .
Analytical Chemistry: Propyl salicylate’s properties make it suitable for analysis by reverse phase (RP) HPLC methods. It can be separated on specific HPLC columns with mobile phases containing acetonitrile, water, and phosphoric acid, which is essential for quality control and research in both pharmaceuticals and cosmetics .
Topical Therapeutics: Research into the topical delivery of salicylates, including propyl salicylate, focuses on drug retention on the skin. This is crucial for indications such as keratolytic, antibacterial, and photoprotective actions. Understanding the delivery strategies for propyl salicylate can enhance the effectiveness of topical treatments .
Antimicrobial Research: Studies have investigated the effect of propyl salicylate on the invasive behavior of bacteria such as Pseudomonas aeruginosa in burn wound infections. This research is vital for developing new treatments for infections and understanding antibiotic resistance mechanisms .
Plant Physiology: The modulation of stomatal closure by salicylic acid and its esters, including propyl salicylate, is a significant area of research in plant physiology. This can lead to advancements in agricultural practices and crop protection strategies .
安全和危害
未来方向
While specific future directions for Propyl salicylate are not detailed in the retrieved sources, there is ongoing research into the topical delivery of salicylates for pain relief, keratolytic, antibacterial, and photoprotective actions . The market size for Propyl salicylate is also expected to grow in the future .
作用机制
Target of Action
Propyl salicylate, also known as Propyl 2-Hydroxybenzoate, is a derivative of salicylic acid . The primary targets of Propyl salicylate are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
Propyl salicylate acts by irreversibly inhibiting COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these substances, which are involved in inflammation and pain signaling, contributes to the analgesic and anti-inflammatory activity of Propyl salicylate .
Biochemical Pathways
Propyl salicylate affects the biochemical pathways involving the synthesis of salicylic acid. In plants and bacteria, salicylic acid is synthesized from chorismate via the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Propyl salicylate, being a derivative of salicylic acid, may influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of salicylates, including Propyl salicylate, involve absorption, distribution, metabolism, and excretion (ADME). After administration, salicylates are rapidly absorbed and undergo first-pass metabolism in the liver . Salicylates are bound to serum albumin and distributed in various body tissues . They are metabolized through glucuronide formation and conjugation with glycine, and are excreted renally .
Result of Action
The molecular and cellular effects of Propyl salicylate’s action include the reduction of inflammation and pain due to the inhibition of prostaglandin and thromboxane synthesis . This results in the alleviation of symptoms in conditions like rheumatic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propyl salicylate. For instance, salicylates are produced by plants as part of their defense systems against pathogen attack and environmental stress . Therefore, the presence of pathogens or environmental stressors could potentially affect the levels of naturally occurring salicylates and, by extension, the action of Propyl salicylate .
属性
IUPAC Name |
propyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIOSVZIQOVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046790 | |
| Record name | Propyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl salicylate | |
CAS RN |
607-90-9, 29468-39-1 | |
| Record name | Propyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, hydroxy-, propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CP40IDZ6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for synthesizing propyl salicylate, and what are their advantages and disadvantages?
A1: Two primary methods for propyl salicylate synthesis emerge from the provided research:
Q2: How does the structure of propyl salicylate influence its cutaneous absorption compared to other salicylate esters?
A2: Research suggests a correlation between the structure of salicylate esters and their ability to permeate the skin []. While methyl salicylate serves as a reference point with a relative absorption value of 1.00, propyl salicylate demonstrates significantly lower absorption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)
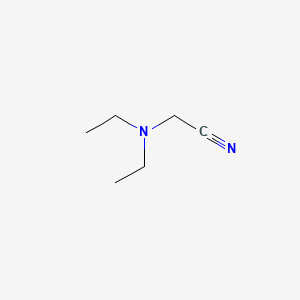
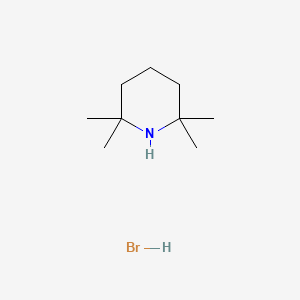
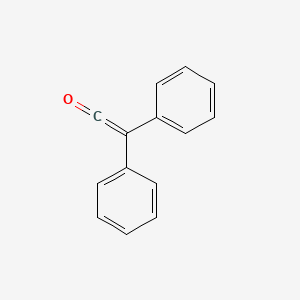
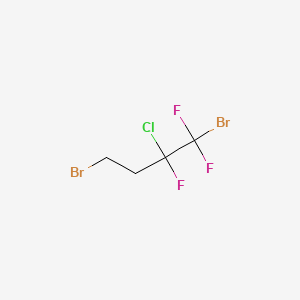
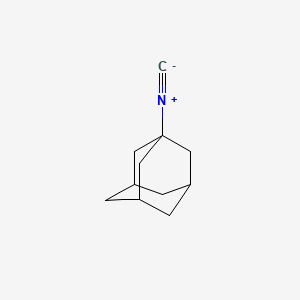
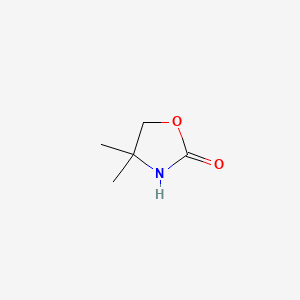
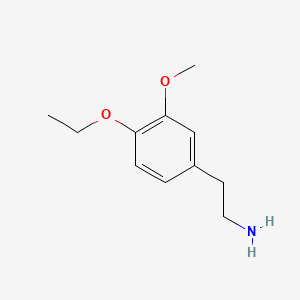

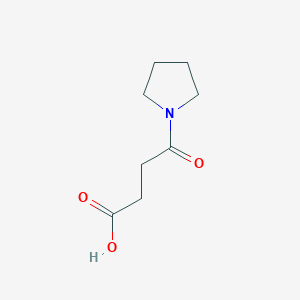
![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)
